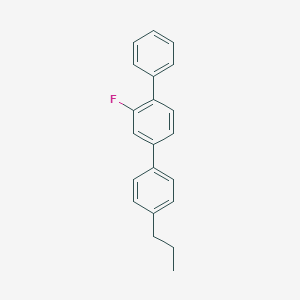
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene, also known as 4'-fluoro-α-PPP, is a research chemical that belongs to the phenylpropylamine class. It is a derivative of the well-known stimulant drug, amphetamine, and has been studied for its potential use in scientific research and medicine.
作用機序
The exact mechanism of action of 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness and focus. It may also inhibit the reuptake of these neurotransmitters, which prolongs their effects.
生化学的および生理学的効果
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene has been shown to have stimulant effects on the central nervous system. It increases wakefulness, alertness, and focus, and can also cause feelings of euphoria and increased sociability. However, it can also cause side effects such as increased heart rate, blood pressure, and body temperature, as well as decreased appetite and insomnia.
実験室実験の利点と制限
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. Additionally, it has been shown to have stimulant effects similar to amphetamines, which makes it a potential candidate for the development of new drugs for ADHD and narcolepsy. However, 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene also has limitations for use in lab experiments. It can cause side effects such as increased heart rate and blood pressure, which can affect the results of experiments. Additionally, its exact mechanism of action is not fully understood, which makes it difficult to study.
将来の方向性
There are several future directions for the study of 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene. One potential direction is the development of new drugs for the treatment of ADHD and narcolepsy. Additionally, 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene could be studied for its potential use in the development of new antidepressant and antipsychotic drugs. Further research is needed to fully understand the mechanism of action and potential side effects of this compound.
科学的研究の応用
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene has been studied for its potential use in scientific research and medicine. It has been shown to have stimulant properties similar to amphetamines, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, 2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene has been studied for its potential use in the development of new antidepressant and antipsychotic drugs.
特性
CAS番号 |
95379-25-2 |
|---|---|
製品名 |
2-Fluoro-1-phenyl-4-(4-propylphenyl)benzene |
分子式 |
C21H19F |
分子量 |
290.4 g/mol |
IUPAC名 |
2-fluoro-1-phenyl-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C21H19F/c1-2-6-16-9-11-17(12-10-16)19-13-14-20(21(22)15-19)18-7-4-3-5-8-18/h3-5,7-15H,2,6H2,1H3 |
InChIキー |
KLYUOIDZTZVDLE-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
正規SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


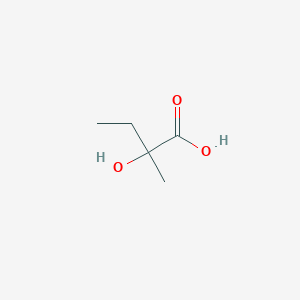
![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)
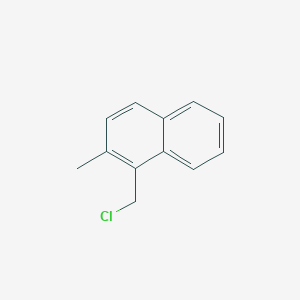
![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)
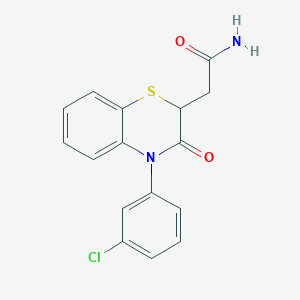
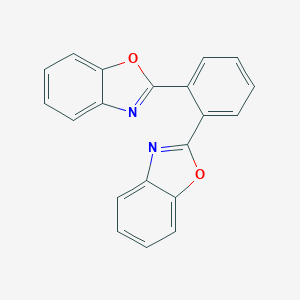
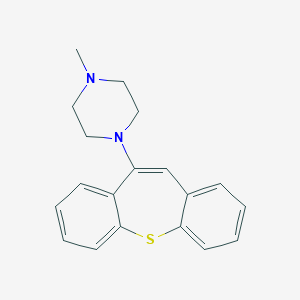
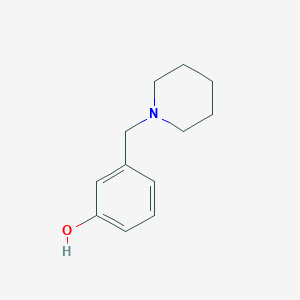
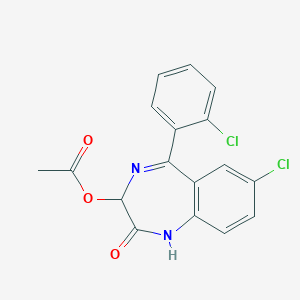
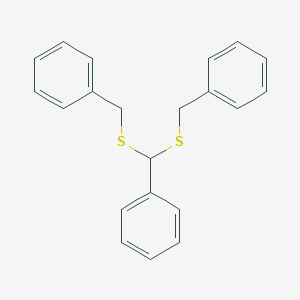
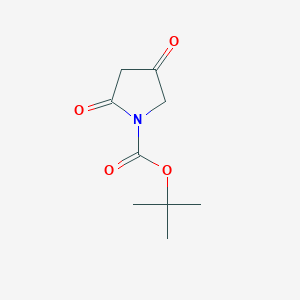
![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)
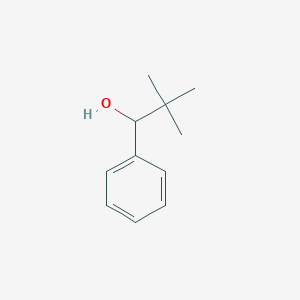
![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)